REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:9][S:8][CH:7]2[N:4]([C:5](=[O:11])[CH:6]2[NH2:10])[C:3]=1[C:12]([OH:14])=[O:13].ClC[CH2:17][C:18]([CH3:23])([CH3:22])[C:19]([O-:21])=[O:20].[C:24](OCC1CSC2N(C(=O)C2N)C=1C(O)=O)(=O)C.ClCOC(=O)CC>>[C:19]([O:21][CH2:24][O:13][C:12]([C:3]1[N:4]2[CH:7]([S:8][CH2:9][C:2]=1[CH3:1])[CH:6]([NH2:10])[C:5]2=[O:11])=[O:14])(=[O:20])[C:18]([CH3:23])([CH3:22])[CH3:17]
|
Name
|
3-methyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(N2C(C(C2SC1)N)=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC(C(=O)[O-])(C)C
|
Name
|
3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=C(N2C(C(C2SC1)N)=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCOC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OCOC(=O)C=1N2C(C(C2SCC1C)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |